2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride

CAS No.: 2416235-36-2

Cat. No.: VC4550022

Molecular Formula: C10H14Cl2N2O

Molecular Weight: 249.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416235-36-2 |

|---|---|

| Molecular Formula | C10H14Cl2N2O |

| Molecular Weight | 249.14 |

| IUPAC Name | 2-(2-methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H12N2O.2ClH/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7;;/h2-4H,5-6,11H2,1H3;2*1H |

| Standard InChI Key | NBOQPHDHUGMWDD-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=CC=C2O1)CCN.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

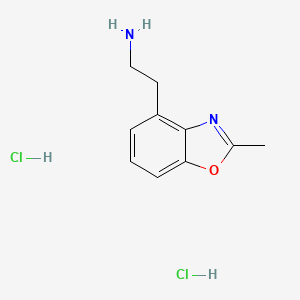

The compound consists of a benzoxazole moiety (a fused benzene and oxazole ring system) with a 2-methyl group at position 2 and an ethylamine side chain at position 4. Protonation of the amine group forms the dihydrochloride salt, enhancing solubility and stability for pharmacological applications . Key structural identifiers include:

-

IUPAC Name: 2-(2-methyl-1,3-benzoxazol-4-yl)ethanamine; dihydrochloride

-

Molecular Weight: 249.14 g/mol

-

SMILES:

CC1=NC2=C(C=CC=C2O1)CCN.Cl.Cl

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Purity | ≥95% (typical for research use) | |

| Hazard Classification | Irritant (skin, eyes) |

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves cyclization and salt formation steps:

-

Benzoxazole Core Formation: Condensation of 2-amino-4-chlorophenol with acetyl chloride or urea under reflux conditions .

-

Ethylamine Side Chain Introduction: Alkylation or reductive amination to attach the ethylamine group .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

A representative procedure from involves reducing 2-methyl-6-nitrobenzoxazole with iron and ammonium chloride in methanol/water at 70°C, achieving an 85% yield.

Optimization Challenges

-

Selectivity: Competing reactions at the oxazole nitrogen require careful temperature control .

-

Purification: Chromatography or recrystallization is essential to isolate the dihydrochloride form .

Biological Activities and Mechanisms

Antimicrobial Properties

Benzoxazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The ethylamine group may enhance membrane penetration, while the methyl group stabilizes interactions with microbial enzymes .

Pharmacokinetic Considerations

-

Metabolic Stability: The benzoxazole ring resists oxidative degradation, extending half-life .

-

Toxicity: Limited data exist, but structural analogs show low cytotoxicity in mammalian cells .

Applications in Medicinal Chemistry

Therapeutic Development

The compound is a candidate for:

-

Antimicrobial Agents: Synergistic effects with existing antibiotics are under investigation .

-

Chemotherapy Adjuvants: Potential to mitigate chemotherapy-induced nausea and vomiting (CINV) via neurokinin receptor modulation .

Diagnostic Tools

Functionalization with fluorescent tags enables use in cellular imaging, particularly for tracking bacterial infections .

Related Compounds and Structure-Activity Relationships

Comparative analysis of benzoxazole derivatives reveals key trends:

The 2-methyl-4-ethylamine substitution in the target compound balances reactivity and bioavailability, making it a versatile scaffold .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume